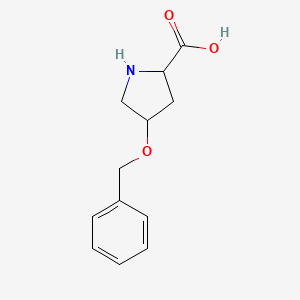
4-Phenylmethoxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Hyp(Bzl)-OH . HCl, also known as Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, is an organic compound with the molecular formula C13H18ClNO4 and a molecular weight of 281.74 g/mol . It appears as a white crystalline solid and is soluble in water and organic solvents . This compound is primarily used as a reagent and intermediate in organic synthesis, particularly in the synthesis of peptide compounds or drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-Hyp(Bzl)-OH . HCl is typically prepared through a two-step process :
Reaction of O-benzoyl-L-hydroxyproline methyl ester with hydrochloric acid: This reaction produces H-Hyp(Bzl)-OMe . HCl.
Crystallization or purification: The product is then obtained by crystallization or other purification methods.
Industrial Production Methods
The industrial production of 4-Phenylmethoxypyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in well-ventilated areas to avoid exposure to hydrochloric acid fumes .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylmethoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of H-Hyp(Bzl)-OH . HCl may produce corresponding ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
H-Hyp(Bzl)-OH . HCl has diverse applications in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of peptide compounds.
Biology: Employed in the study of biological processes and the development of therapeutic approaches.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various chemical intermediates and final products.
Mecanismo De Acción
The mechanism of action of H-Hyp(Bzl)-OH . HCl involves its interaction with specific molecular targets and pathways . For example, it may exert its effects by modulating the activity of enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
H-Hyp(Bzl)-OH . HCl can be compared with other similar compounds, such as H-Hyp-OMe hydrochloride . While both compounds share similar structural features, 4-Phenylmethoxypyrrolidine-2-carboxylic acid is unique in its specific applications and properties. Other similar compounds include:
H-Hyp(Bzl)-OMe . HCl: Used as a non-cleavable linker in the synthesis of antibody-drug conjugates.
H-Hyp-OMe hydrochloride: Employed as a PROTAC linker in the synthesis of PROTACs.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
Clave InChI |
RJFJRYVMVNICCP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
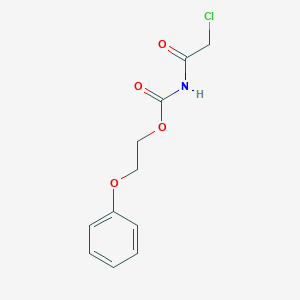


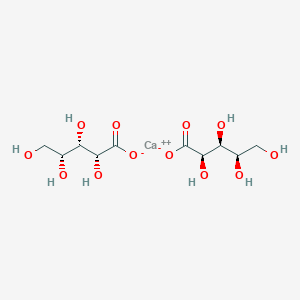


![2'-[2-(1-Methyl-2-piperidyl)ethyl]-p-toluanilide](/img/structure/B8579713.png)

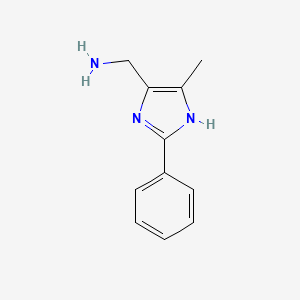

![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)
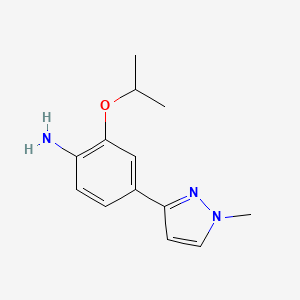
![5-[(Quinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8579659.png)
![Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)
